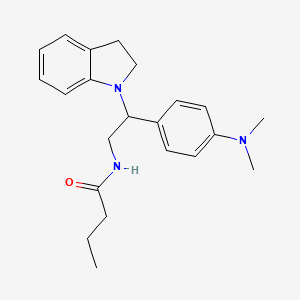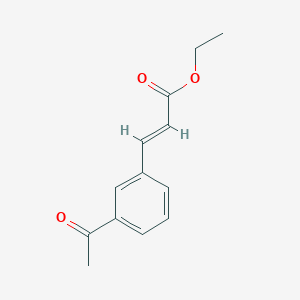![molecular formula C19H19N5O3S B2672009 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2034482-84-1](/img/structure/B2672009.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics: n-Type Dopants
Cationic benzimidazolium iodide salts, including the derivative 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-OMe-DMBI-I) , serve as efficient n-type dopants in organic electronics . These dopants play a crucial role in enhancing the electrical conductivity of organic semiconductors. Specifically, they introduce excess electrons into the organic material, improving charge transport properties. Researchers have explored their use in organic field-effect transistors (OFETs), organic solar cells, and other electronic devices.
Molecular Rotors and Nanocars
When o-OMe-DMBI-I is deposited onto a gold (Au) surface, it anchors stably and exhibits remarkable rotational behavior when excited with scanning tunneling microscopy (STM) pulses. Under a bias voltage between 300 and 400 mV, the molecule undergoes sequential unidirectional rotational motion through six defined orientations with a probability exceeding 95%. The exact binding mode involves cleavage of the methoxy group, leading to an alkoxy function that covalently binds to gold. Interestingly, elongating the rotor to include a naphthalene unit prevents efficient binding, effectively converting it into a “nanocar.” Further exploration of extended π-systems combined with the high addressability of the DMBI motor may lead to more complex molecular machinery, such as molecular gears .
Solution-Phase n-Doping
To address air instability issues associated with n-dopants, researchers have investigated the solution-processable small molecule 4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine (N-DMBI-H) . This compound aims to dope low-electron-affinity host materials in organic devices. Understanding the mechanistic details of solution-phase n-doping is essential for designing next-generation stable n-type dopants .
Heterocyclic Synthesis
Imidazoles, including benzimidazoles like o-OMe-DMBI-I, are essential heterocyclic motifs in functional molecules. They find applications in diverse fields, such as pharmaceuticals, materials science, and catalysis. While this specific compound is not directly mentioned, its structural features align with those of imidazoles, emphasizing their strategic importance in synthetic chemistry .
properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-22-18(12-15(21-22)13-7-5-4-6-8-13)19(25)20-14-9-10-16-17(11-14)24(3)28(26,27)23(16)2/h4-12H,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJSGNQMYQYYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=NN3C)C4=CC=CC=C4)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2671927.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2671929.png)



![4-Amino-3-[(4-chlorobenzyl)thio]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2671935.png)
![1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2671937.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B2671941.png)

![3-Azabicyclo[4.3.1]decane;hydrochloride](/img/structure/B2671947.png)
![N1-(4-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2671948.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2671949.png)